molecular formula C8H14N2O2S B7817918 1-(Ethanesulfonyl)piperidine-3-carbonitrile

1-(Ethanesulfonyl)piperidine-3-carbonitrile

Cat. No.: B7817918
M. Wt: 202.28 g/mol
InChI Key: YWFOUDDOSHTXCJ-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)piperidine-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with an ethanesulfonyl group and a carbonitrile group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethanesulfonyl)piperidine-3-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-3-carbonitrile with ethanesulfonyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as production volume, cost efficiency, and safety considerations. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfonyl)piperidine-3-carbonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-(Ethanesulfonyl)piperidine-3-carbonitrile has various scientific research applications across multiple fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Ethanesulfonyl)piperidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(Methanesulfonyl)piperidine-3-carbonitrile

  • 1-(Ethanesulfonyl)piperidine-4-carbonitrile

  • 1-(Propanesulfonyl)piperidine-3-carbonitrile

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Properties

IUPAC Name

1-ethylsulfonylpiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-2-13(11,12)10-5-3-4-8(6-9)7-10/h8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFOUDDOSHTXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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